Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone
Description
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone (C₁₇H₂₃NO₂, molecular weight: 273.37 g/mol) is a synthetic compound featuring a cyclobutyl group linked via a methanone bridge to a piperidine ring substituted with a 2-methoxyphenyl group at the 4-position . Its SMILES representation (COc1ccccc1C2CCN(CC2)C(=O)C3CCC3) highlights the structural arrangement, including the strained cyclobutane ring and the electron-rich 2-methoxyphenyl moiety.
Properties
IUPAC Name |
cyclobutyl-[4-(2-methoxyphenyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-8-3-2-7-15(16)13-9-11-18(12-10-13)17(19)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCJMGOUQOSHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a halogenated piperidine intermediate.
Cyclobutyl Group Addition: The cyclobutyl group can be added through a Grignard reaction, where a cyclobutylmagnesium halide reacts with a carbonyl compound to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
Scientific Research Applications
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aryl-Substituted Piperidinyl Methanones
Key Compounds:
4-Biphenyl(piperidino)methanone (1c) Structure: Biphenyl group instead of 2-methoxyphenyl; cyclobutyl absent. Formula: C₁₈H₁₉NO. Properties: Purity 94%, m.p. 98–99°C . Comparison: The biphenyl group increases molecular weight (265.35 g/mol) and hydrophobicity compared to the target compound.
1-Naphthyl(piperidino)methanone (1d) and 2-Naphthyl(piperidino)methanone (1e) Structure: Naphthyl substituents; cyclobutyl absent. Formula: C₁₆H₁₇NO. Properties: Purity 99%, m.p. 95–96°C (1d) and 110–111°C (1e) .
Table 1: Aryl-Substituted Piperidinyl Methanones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Melting Point (°C) | Key Structural Difference |
|---|---|---|---|---|---|
| Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone | C₁₇H₂₃NO₂ | 273.37 | N/A | N/A | Reference compound |
| 4-Biphenyl(piperidino)methanone | C₁₈H₁₉NO | 265.35 | 94 | 98–99 | Biphenyl, no methoxy/cyclobutyl |
| 1-Naphthyl(piperidino)methanone | C₁₆H₁₇NO | 239.31 | 99 | 95–96 | Naphthyl, no methoxy/cyclobutyl |
Piperazine vs. Piperidine Derivatives
Key Compounds:
HBK Series (HBK14–HBK19) Structure: Piperazine core with phenoxyalkyl and 2-methoxyphenyl groups. Example: HBK14 (C₂₂H₂₉ClN₂O₃, molecular weight: 416.93 g/mol) .
Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone Hydrochloride Structure: Cyclohexyl (vs. cyclobutyl) and piperazine (vs. piperidine). Formula: C₁₈H₂₇ClN₂O₂. Properties: Molar mass 338.87 g/mol, hydrochloride salt improves solubility . Comparison: Cyclohexyl’s larger size and lower ring strain may alter pharmacokinetics compared to cyclobutyl.
Table 2: Piperazine/Piperidine Derivatives
| Compound | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| This compound | Piperidine | Cyclobutyl, 2-methoxyphenyl | 273.37 | Reference compound |
| HBK14 | Piperazine | Phenoxyalkyl, 2-methoxyphenyl | 416.93 | Piperazine core, phenoxy chain |
| Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone | Piperazine | Cyclohexyl | 338.87 | Piperazine, cyclohexyl substituent |
Carbonyl vs. Thiocarbonyl Analogs
Key Compounds:
2-Biphenyl(piperidino)methanethione (2a) Structure: Thiocarbonyl (C=S) replaces carbonyl (C=O). Properties: Purity 83%, m.p. 128–129°C . Comparison: Thiocarbonyl derivatives exhibit lower synthetic yields (45–83% vs. 94–99% for carbonyl analogs) due to reduced stability.
Cycloalkyl Substituent Variations
Key Compounds:
3-Cyclopentenyl{4-[(3S,4S)-4-(hydroxymethyl)pyrrolidinyl]piperidino}methanone (S632-1217) Structure: Cyclopentenyl (5-membered ring) vs. cyclobutyl. Comparison: Cyclopentenyl’s reduced ring strain may enhance metabolic stability compared to cyclobutyl .
Research Implications and Structural Trends
Biological Activity
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutyl group, a piperidine ring, and a methoxy-substituted phenyl group. These structural components contribute to its unique chemical properties and biological activities.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The specific binding affinities and interactions need to be elucidated through further studies.
Potential Mechanisms:
- Receptor Binding : The compound may exhibit affinity for certain receptor subtypes, influencing downstream signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, altering metabolic pathways crucial for cellular function.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have shown that similar compounds with methoxy substitutions can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study on related piperidine derivatives demonstrated significant cytotoxicity against lung cancer cells through apoptosis induction, suggesting a potential pathway for this compound.
Antimicrobial Activity
Preliminary data suggest that compounds with similar structures exhibit antimicrobial properties. Future studies should explore the spectrum of activity against various pathogens.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy and selectivity of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclobutyl[4-(2-hydroxyphenyl)piperidino]methanone | Hydroxy group instead of methoxy | Altered reactivity; potential anticancer activity |
| Cyclopropyl[4-(2-methoxyphenyl)piperidino]methanone | Cyclopropyl group instead of cyclobutyl | Different steric properties affecting interactions |
| (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone | Diazepane ring structure | Distinct pharmacological profile due to ring structure |
Pharmacological Studies and Findings
Recent pharmacological studies have highlighted the importance of evaluating the binding affinities of this compound to various receptors. Such studies are essential for understanding its therapeutic potential:
- Binding Affinity : Investigations into its binding capacity to specific targets will elucidate its role in modulating biological responses.
- Metabolic Pathways : The compound's metabolism by cytochrome P450 enzymes could influence its efficacy and safety profile, as seen in related compounds that undergo metabolic activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
